molecular formula C10H10ClN3O B12045625 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine

3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B12045625
M. Wt: 223.66 g/mol
InChI Key: DOIISVJWFRHPRP-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and halogenating agents are employed.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methylphenyl isocyanate
  • 3-chloro-4-methoxyphenyl isocyanate

Comparison

Compared to similar compounds, 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10ClN3O/c1-15-9-3-2-6(4-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14)

InChI Key

DOIISVJWFRHPRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl

Origin of Product

United States

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